Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate
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Overview
Description
Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate is a complex organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxyphenyl group, and a carboxylate ester. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the pyrimidine ring, followed by the introduction of the cyclopropyl and methoxyphenyl groups through substitution reactions. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxylate ester, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
- Methyl 5-chloro-2-cyclopropyl-6-aminopyrimidine-4-carboxylate
- Methyl 5-chloro-2-cyclopropyl-6-(phenylamino)pyrimidine-4-carboxylate
- Methyl 5-chloro-2-cyclopropyl-6-(methylamino)pyrimidine-4-carboxylate
Uniqueness: Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Biological Activity
Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate, with the CAS number 1165932-65-9, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H18ClN3O3 with a molecular weight of 347.8 g/mol. The compound features a pyrimidine ring substituted with a chloro group, a cyclopropyl moiety, and a methoxyphenylmethylamino group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₈ClN₃O₃ |
Molecular Weight | 347.8 g/mol |
CAS Number | 1165932-65-9 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
Key Findings:
- The compound showed an IC50 value comparable to that of celecoxib (0.04 ± 0.01 μmol), indicating potent anti-inflammatory effects .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that it may act as a kinase inhibitor, targeting pathways involved in cancer cell proliferation and survival.
Mechanism of Action:
- Kinase Inhibition: this compound may inhibit specific kinases that play crucial roles in tumor growth.
- Apoptosis Induction: By reinstating apoptotic pathways in cancer cells, the compound shows promise as a therapeutic agent against various malignancies.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrimidine derivatives. Modifications to the substituents on the pyrimidine ring can significantly impact potency and selectivity against target enzymes.
Notable SAR Insights:
- The presence of the methoxyphenyl group enhances lipophilicity and may improve cellular uptake.
- The cyclopropyl moiety contributes to the overall stability and binding affinity to target proteins.
Case Studies
- In Vivo Efficacy: A study utilizing carrageenan-induced paw edema models demonstrated that this compound significantly reduced inflammation compared to controls.
- Combination Therapies: Research has explored the efficacy of this compound in combination with other chemotherapeutic agents, showing enhanced anticancer effects through synergistic mechanisms.
Properties
Molecular Formula |
C17H18ClN3O3 |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C17H18ClN3O3/c1-23-12-6-4-3-5-11(12)9-19-16-13(18)14(17(22)24-2)20-15(21-16)10-7-8-10/h3-6,10H,7-9H2,1-2H3,(H,19,20,21) |
InChI Key |
UGTFHCNJRUYDRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC(=NC(=C2Cl)C(=O)OC)C3CC3 |
Origin of Product |
United States |
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